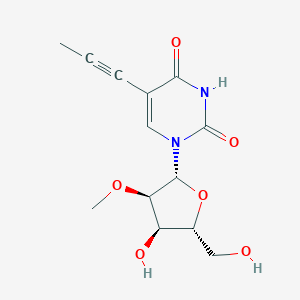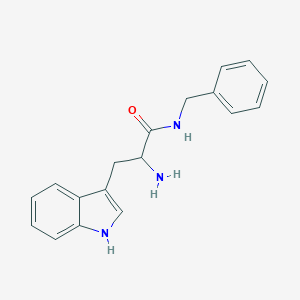
2-(4-Fluorophenyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Fluorophenyl)azepane” is a chemical compound with the molecular formula C12H16FN . It is used for research and development purposes .
Synthesis Analysis
The synthesis of azepane-based compounds, such as “2-(4-Fluorophenyl)azepane”, is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)azepane” consists of a seven-membered azepane ring attached to a 4-fluorophenyl group . The InChI code for this compound is InChI=1S/C12H16FN/c13-11-7-5-10 (6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 .
Physical And Chemical Properties Analysis
The molecular weight of “2-(4-Fluorophenyl)azepane” is 193.26 g/mol . It has a topological polar surface area of 12 Ų . The compound has one rotatable bond . Its exact mass and monoisotopic mass are 193.126677677 g/mol .
Aplicaciones Científicas De Investigación
Synthesis of Non-Fused N-Aryl Azepane Derivatives
2-(4-Fluorophenyl)azepane: is utilized in the synthesis of non-fused N-aryl azepane derivatives. These derivatives are significant in synthetic chemistry for their diversity and potential in creating novel inhibitors, antidiabetics, anticancer, and DNA binding reagents. A practical methodology using Pd/LA-catalyzed reactions under mild conditions has been described, which also produces CO2 as a byproduct .
Pharmaceutical Applications
The compound has been instrumental in the formal synthesis of pharmaceutically relevant derivatives, such as Proheptazine. Proheptazine is an opioid analgesic known for effects like analgesia, sedation, and nausea. The ability to synthesize such compounds opens up possibilities for developing new medications .
Catalysis Research
In catalysis, 2-(4-Fluorophenyl)azepane plays a role in palladium-catalyzed decarboxylation processes. This is particularly important in the exclusive [5 + 2] annulation process, which is a key reaction in organic synthesis and has been studied for its efficiency and reaction mechanism through DFT calculations .
Material Science
Researchers in material science may find 2-(4-Fluorophenyl)azepane useful due to its properties and reactions. It can be used in the development of new materials with specific characteristics, such as enhanced durability or specialized conductivity .
Chromatography and Mass Spectrometry
2-(4-Fluorophenyl)azepane: is relevant in chromatography and mass spectrometry applications. It can be used as a standard or reference compound in analytical procedures to ensure the efficiency and effectiveness of these techniques .
Chemical Synthesis
The compound is a valuable intermediate in chemical synthesis. It can be used to create a variety of complex molecules, which can then be applied in different fields of chemistry, including the development of new chemical reactions or pathways .
Safety and Hazards
Direcciones Futuras
The future directions for “2-(4-Fluorophenyl)azepane” and other azepane-based compounds involve the development of new synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles . These compounds continue to play a significant role due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .
Mecanismo De Acción
Target of Action
It is known that azepane derivatives, such as 2-(4-fluorophenyl)azepane, are often used in medicinal chemistry to explore the pharmacophore space due to their sp3-hybridization . This allows for a wide range of interactions with various biological targets.
Mode of Action
The stereochemistry of the molecule, contributed by the azepane ring, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with azepane rings are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can be influenced by its chemical structure, and the azepane ring in 2-(4-fluorophenyl)azepane could potentially impact its bioavailability .
Result of Action
The presence of the azepane ring and the fluorophenyl group could potentially lead to a variety of biological effects, depending on the specific targets and pathways involved .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRNAJNHLFLGFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394283 |
Source


|
| Record name | 2-(4-fluorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168890-44-6 |
Source


|
| Record name | 2-(4-fluorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)








![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)
